molecular formula C18H16FN3O2 B12345353 N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide

N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide

Cat. No.: B12345353
M. Wt: 325.3 g/mol
InChI Key: BZGJEXBQBGDALZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide is a synthetic organic compound with a complex structure that includes a fluoro-substituted phenyl ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide typically involves multiple steps, starting with the preparation of the fluoro-substituted phenyl ring and the indole moiety. These intermediates are then coupled through a formamido linkage. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl ring or indole moiety.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methylphenyl)acetamide: Lacks the indole moiety, making it less complex and potentially less versatile in its applications.

    N-(3-chloro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide: Similar structure but with a chlorine substituent instead of fluorine, which may alter its chemical reactivity and biological activity.

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide is unique due to the presence of both the fluoro-substituted phenyl ring and the indole moiety, which confer distinct chemical properties and potential biological activities. The combination of these structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C18H16FN3O2/c1-11-6-7-12(8-15(11)19)22-17(23)10-21-18(24)14-9-20-16-5-3-2-4-13(14)16/h2-9,20H,10H2,1H3,(H,21,24)(H,22,23)

InChI Key

BZGJEXBQBGDALZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32)F

Origin of Product

United States

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